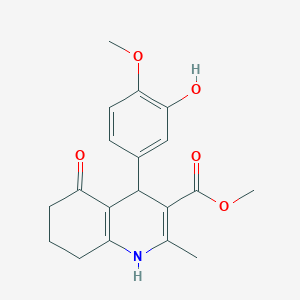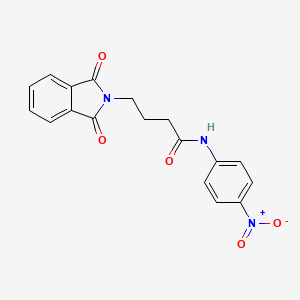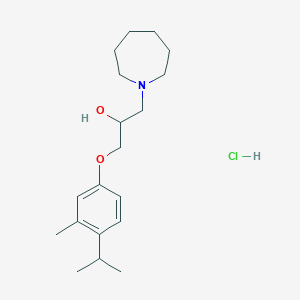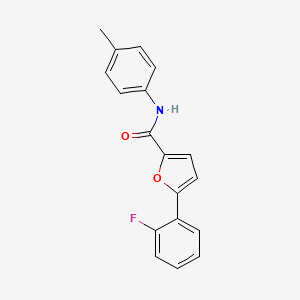![molecular formula C18H14O5S B5164378 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTEP, and it has been studied extensively for its therapeutic potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. In
Wirkmechanismus
CTEP acts as an antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and dysregulation of glutamate signaling has been implicated in various neurological disorders. By blocking the mGluR5 receptor, CTEP reduces glutamate signaling in the brain, which can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
CTEP has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce symptoms of anxiety and depression in animal models. CTEP has a relatively long half-life in the body, which allows for sustained effects on glutamate signaling in the brain. However, CTEP has also been shown to have potential side effects, such as liver toxicity and changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
CTEP has several advantages for lab experiments, including its potency and specificity for the mGluR5 receptor. However, the synthesis of CTEP is complex and requires specialized equipment and skilled chemists. Additionally, CTEP has potential side effects that must be considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on CTEP, including the development of more efficient synthesis methods and the identification of potential therapeutic applications beyond Alzheimer's disease and schizophrenia. CTEP may also have potential applications in other fields, such as cancer research and drug addiction treatment. Further research is needed to fully understand the potential of CTEP and to develop safe and effective therapies based on this compound.
Synthesemethoden
The synthesis of CTEP involves a multi-step process that begins with the synthesis of 6-hydroxychromone, which is then reacted with 1,3-cyclopentanedione to form the cyclopenta[c]chromenone core. This core is then reacted with benzenesulfonyl chloride to form the final product, CTEP. The synthesis of CTEP is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
CTEP has been the subject of extensive research due to its potential therapeutic applications. It has been found to be a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CTEP has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, and it is currently being studied in clinical trials for these conditions.
Eigenschaften
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5S/c19-18-16-8-4-7-14(16)15-10-9-12(11-17(15)22-18)23-24(20,21)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUUWLQWQFTJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)
![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)

![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)

![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)
